molecular formula C42H80NO13P B12811571 D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxooctyl)oxy)tetradecanoate), (2(R),3(R))- CAS No. 125034-34-6

D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxooctyl)oxy)tetradecanoate), (2(R),3(R))-

Cat. No.: B12811571
CAS No.: 125034-34-6
M. Wt: 838.1 g/mol
InChI Key: OOOBCVMQPSASMS-SBVZNWFOSA-N
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Description

GLA-88 is a synthetic compound known for its significant biological and chemical properties. It has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. The compound is characterized by its unique molecular structure, which allows it to interact with specific biological targets effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLA-88 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. One common synthetic route involves the reaction of a primary amine with an activated ester under controlled conditions. The reaction typically takes place at a temperature range of 25-30°C and requires a catalyst to facilitate the process. The intermediate product is then subjected to further reactions, including cyclization and functional group modifications, to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of GLA-88 is scaled up using batch or continuous flow reactors. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. Purification techniques such as crystallization and chromatography are employed to isolate GLA-88 in its pure form.

Chemical Reactions Analysis

Types of Reactions

GLA-88 undergoes various chemical reactions, including:

    Oxidation: GLA-88 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: GLA-88 participates in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophiles such as halides or amines in the presence of a base at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GLA-88 may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

GLA-88 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of GLA-88 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, modulating its activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effect. The molecular targets and pathways involved vary depending on the specific application of GLA-88.

Comparison with Similar Compounds

GLA-88 is unique compared to other similar compounds due to its specific molecular structure and the resulting biological activity. Similar compounds include:

    GLA-89: A close analog with slight modifications in its functional groups, leading to different biological properties.

    GLA-90: Another analog with a different substitution pattern, affecting its interaction with molecular targets.

The uniqueness of GLA-88 lies in its ability to selectively interact with specific targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

125034-34-6

Molecular Formula

C42H80NO13P

Molecular Weight

838.1 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl] (3S)-3-octanoyloxytetradecanoate

InChI

InChI=1S/C42H80NO13P/c1-4-7-10-13-15-17-19-22-24-27-33(45)30-36(46)43-39-41(40(56-57(50,51)52)35(32-44)54-42(39)49)55-38(48)31-34(53-37(47)29-26-21-12-9-6-3)28-25-23-20-18-16-14-11-8-5-2/h33-35,39-42,44-45,49H,4-32H2,1-3H3,(H,43,46)(H2,50,51,52)/t33-,34+,35-,39-,40-,41-,42-/m1/s1

InChI Key

OOOBCVMQPSASMS-SBVZNWFOSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)OP(=O)(O)O)OC(=O)C[C@H](CCCCCCCCCCC)OC(=O)CCCCCCC)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCC)O

Origin of Product

United States

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